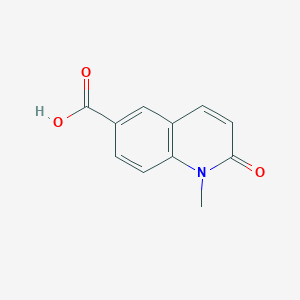

1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid

CAS No.: 23845-05-8

Cat. No.: VC8092493

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23845-05-8 |

|---|---|

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 1-methyl-2-oxoquinoline-6-carboxylic acid |

| Standard InChI | InChI=1S/C11H9NO3/c1-12-9-4-2-8(11(14)15)6-7(9)3-5-10(12)13/h2-6H,1H3,(H,14,15) |

| Standard InChI Key | BFSRWLOVUJZFLP-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=CC1=O)C=C(C=C2)C(=O)O |

| Canonical SMILES | CN1C2=C(C=CC1=O)C=C(C=C2)C(=O)O |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The IUPAC name for this compound is 1-methyl-2-oxoquinoline-6-carboxylic acid, reflecting its substitution pattern on the quinoline backbone . Alternative nomenclature systems describe it as 6-quinolinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-, emphasizing the reduced pyridone ring . Common synonyms include:

-

1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid

-

1-Methyl-2-oxoquinoline-6-carboxylic acid

-

6-Quinolinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-(8CI) .

Molecular and Structural Data

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 23845-05-8 | |

| Molecular Formula | CHNO | |

| Molecular Weight | 203.19 g/mol | |

| SMILES | CN1C2=C(C=CC1=O)C=C(C=C2)C(=O)O | |

| InChIKey | BFSRWLOVUJZFLP-UHFFFAOYSA-N |

The compound’s canonical SMILES string illustrates the methyl group at N1, the ketone at C2, and the carboxylic acid at C6 .

Structural and Electronic Characteristics

Molecular Geometry

X-ray crystallography and density functional theory (DFT) studies on analogous 2-oxo-1,2-dihydroquinolines reveal a planar bicyclic system with slight deviations due to substituent steric effects . The pyridone ring adopts a partially saturated conformation, while the benzene ring remains fully aromatic. The carboxylic acid group at C6 participates in intramolecular hydrogen bonding with the carbonyl oxygen at C2, stabilizing the structure .

Spectroscopic Properties

-

IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch of the carboxylic acid) and ~1650 cm (pyridone C=O) .

-

NMR Spectroscopy:

Computational Insights

Hirshfeld surface analyses of related compounds highlight dominant H···O interactions (40–50% contribution), driven by the carboxylic acid and pyridone groups . Frontier molecular orbital (FMO) calculations suggest a HOMO-LUMO gap of ~4.5 eV, indicative of moderate reactivity .

Synthetic Routes and Modifications

Primary Synthesis Strategies

While direct synthesis protocols for 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid are sparsely documented, analogous quinolines are typically prepared via:

-

Skraup Reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid, though this method often requires harsh conditions .

-

Doebner-Miller Reaction: Condensation of aryl amines with α,β-unsaturated ketones, followed by oxidation .

A plausible route involves hydrolysis of 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid ethyl ester (CAS 33274-47-4) under basic conditions . The ethyl ester precursor is synthesized via esterification of the corresponding carboxylic acid using ethanol and catalytic acid .

Derivative Synthesis

Functionalization at C4 or C8 positions is achievable through electrophilic substitution, leveraging the electron-deficient nature of the pyridone ring . For example, bromination at C5 yields halogenated analogs with enhanced biological activity .

Comparative Analysis with Isomeric Derivatives

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid

The structural isomer with a carboxylic acid at C4 (CAS 62542-44-3) shares identical molecular weight but differs in electronic properties due to the substituent’s position . Comparative studies show:

-

Higher Acidity: The C4 isomer exhibits a lower pK (~3.1 vs. ~3.5 for C6), attributed to resonance stabilization of the conjugate base .

-

Divergent Bioactivity: C4 derivatives demonstrate stronger antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Future Research Directions

-

Synthetic Optimization: Development of greener, high-yield routes using catalytic methods.

-

Biological Screening: In vitro and in vivo assays to evaluate anticancer, antimicrobial, and anti-inflammatory potential.

-

Computational Studies: Machine learning models to predict reactivity and optimize drug-likeness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume